Cas no 1890065-78-7 (2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride)

2-2-(Trifluoromethyl)phenylethane-1-sulfonyl fluoride is a specialized organosulfur compound featuring a sulfonyl fluoride functional group and a trifluoromethylphenyl moiety. This structure imparts high reactivity, particularly in selective chemical transformations such as SuFEx (Sulfur Fluoride Exchange) click chemistry, where it serves as a versatile electrophile. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug discovery. Its sulfonyl fluoride moiety enables efficient covalent binding to target proteins, useful in chemical biology and proteomics research. The compound’s stability under physiological conditions further supports its application in developing covalent inhibitors and activity-based probes.
2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride structure
1890065-78-7 structure
商品名:2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride
CAS番号:1890065-78-7
MF:C9H8F4O2S
メガワット:256.217235565186
CID:6306696
PubChem ID:115047713

2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride
    • 2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
    • EN300-2004292
    • 1890065-78-7
    • インチ: 1S/C9H8F4O2S/c10-9(11,12)8-4-2-1-3-7(8)5-6-16(13,14)15/h1-4H,5-6H2
    • InChIKey: ZVUCIPSFKZCKFP-UHFFFAOYSA-N
    • ほほえんだ: S(CCC1C=CC=CC=1C(F)(F)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 256.01811332g/mol
  • どういたいしつりょう: 256.01811332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 42.5Ų

2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004292-0.5g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
0.5g
$1014.0 2023-09-16
Enamine
EN300-2004292-5.0g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
5g
$3313.0 2023-05-26
Enamine
EN300-2004292-2.5g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
2.5g
$2071.0 2023-09-16
Enamine
EN300-2004292-10.0g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
10g
$4914.0 2023-05-26
Enamine
EN300-2004292-10g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
10g
$4545.0 2023-09-16
Enamine
EN300-2004292-5g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
5g
$3065.0 2023-09-16
Enamine
EN300-2004292-0.05g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
0.05g
$888.0 2023-09-16
Enamine
EN300-2004292-0.1g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
0.1g
$930.0 2023-09-16
Enamine
EN300-2004292-1.0g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
1g
$1142.0 2023-05-26
Enamine
EN300-2004292-1g
2-[2-(trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride
1890065-78-7
1g
$1057.0 2023-09-16

2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride 関連文献

2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluorideに関する追加情報

2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride: A Comprehensive Overview

The compound with CAS No. 1890065-78-7, commonly referred to as 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique molecular structure, which combines a trifluoromethyl group with a sulfonyl fluoride moiety, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride in the development of advanced materials and pharmaceutical agents. Its ability to undergo selective chemical transformations has made it an invaluable tool in modern synthetic chemistry. Researchers have demonstrated that this compound can serve as an efficient precursor for the synthesis of biologically active molecules, particularly in the context of drug discovery.

The molecular structure of 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride is defined by its aromatic ring system, which is substituted with a trifluoromethyl group at the para position. This substitution pattern enhances the compound's stability and reactivity, making it suitable for a wide range of chemical reactions. The sulfonyl fluoride group, on the other hand, introduces electrophilic character to the molecule, enabling it to participate in nucleophilic substitution reactions with high efficiency.

One of the most notable applications of 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride is in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Recent advancements in catalytic methods have further expanded its utility, allowing for the production of enantiomerically enriched compounds with high precision. These developments underscore the importance of this compound in contemporary chemical research.

In addition to its role as a synthetic intermediate, 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride has also been explored for its potential in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have reported that incorporating this compound into polymer frameworks can significantly enhance their electrical conductivity and mechanical stability.

The synthesis of 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride typically involves multi-step processes that require precise control over reaction conditions. Recent innovations in catalytic methodologies have streamlined its production, reducing costs and improving yields. These advancements have made the compound more accessible to researchers and industry professionals alike.

From a safety standpoint, 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride exhibits moderate toxicity profiles under standard laboratory conditions. However, proper handling procedures must be adhered to when working with this compound to ensure compliance with occupational safety standards. Its environmental impact has also been studied extensively, with findings indicating that it undergoes rapid biodegradation under aerobic conditions.

In conclusion, 2-(Trifluoromethyl)phenylethane-1-sulfonyl Fluoride stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across various scientific disciplines highlight its significance as a key player in contemporary research and development efforts. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technological advancements is expected to grow even further.

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